molecular formula C7H4N8O B12562753 Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- CAS No. 194496-75-8

Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl-

Cat. No.: B12562753
CAS No.: 194496-75-8
M. Wt: 216.16 g/mol
InChI Key: NFIQGIAJLSXBLJ-UHFFFAOYSA-N
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Description

Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring. The presence of azido groups at positions 4 and 6, along with a methyl group at position 3, makes this compound particularly interesting for various chemical and biological applications. This compound is known for its potential in medicinal chemistry and materials science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- typically involves the reaction of 3-methylisoxazole with suitable electrophilic agents. One common method includes the use of 5-aminoisoxazole as a starting material, which undergoes heterocyclization reactions with 1,3-dielectrophiles . Another approach involves the reaction of 3-methylisoxazole with Mannich bases in pyridine under reflux conditions . These methods yield the desired isoxazolo[4,5-c]pyridine derivatives with good efficiency.

Industrial Production Methods

While specific industrial production methods for isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- are not extensively documented, the general principles of heterocyclic synthesis and functionalization can be applied. Industrial production would likely involve scalable reactions using readily available starting materials and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the azido groups or other functional groups present in the molecule.

    Substitution: The azido groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazolo[4,5-c]pyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- exerts its effects involves interactions with various molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole linkages. Additionally, the compound can interact with enzymes and receptors, modulating their activity through binding interactions. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- is unique due to the presence of azido groups at specific positions, which imparts distinct reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

194496-75-8

Molecular Formula

C7H4N8O

Molecular Weight

216.16 g/mol

IUPAC Name

4,6-diazido-3-methyl-[1,2]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C7H4N8O/c1-3-6-4(16-13-3)2-5(11-14-8)10-7(6)12-15-9/h2H,1H3

InChI Key

NFIQGIAJLSXBLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=CC(=NC(=C12)N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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